molecular formula C6H14N2O2S B1456066 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione CAS No. 1249944-84-0

2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione

Cat. No. B1456066
CAS RN: 1249944-84-0
M. Wt: 178.26 g/mol
InChI Key: LGIOLHULYAJXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione, commonly known as Metformin, is a widely prescribed oral medication used to treat type 2 diabetes. It is a member of the biguanide class of drugs and has been in clinical use for over 60 years. Metformin is known for its ability to lower blood glucose levels by reducing liver glucose production and increasing insulin sensitivity. In addition to its use in diabetes treatment, Metformin has also been studied for its potential therapeutic effects in other medical conditions.

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that compounds containing the thiazolidine scaffold are of significant interest due to their potential as interventional agents in various diseases. For example, a study by Tshiluka et al. (2021) describes the synthesis of compounds utilizing the thiazolidinedione scaffold for potential therapeutic applications. Their work outlines a multi-step synthesis process that includes a Knoevenagel condensation reaction, highlighting the chemical versatility of thiazolidinediones (Tshiluka, N. R., Bvumbi, M. V., Ramaite, I., & Mnyakeni-Moleele, S. S., 2021).

Biological Activities and Applications

The structural modifications of thiazolidinediones have been linked to various biological activities, including antimicrobial and anti-inflammatory effects. For instance, derivatives of thiazolidine have been synthesized and tested for their antimicrobial properties, as described in studies by Derkach et al. (2016) and Alhameed et al. (2019). These studies demonstrate the potential of thiazolidinedione derivatives as antimicrobial agents, with specific compounds showing significant activity against various bacterial and fungal strains (Derkach, G., Golota, S., Zasidko, V., Soronovych, I. I., Kutsyk, R., & Lesyk, R., 2016); (Abd Alhameed, R., Almarhoon, Z., Bukhari, S. I., El‐Faham, A., de la Torre, B. G., & Albericio, F., 2019).

Additionally, thiazolidinediones have been explored for their hypoglycemic activity. Perepelytsya et al. (2019) synthesized a series of thiazolidine-derivatives and tested their hypoglycemic activity in rats, finding that some compounds showed a significant decrease in glucose levels, indicating potential applications in diabetes management (Perepelytsya, O., Yaremiy, I., Kupchanko, K. P., Panasenko, N., Bratenko, M., & Vovk, M., 2019).

properties

IUPAC Name

2-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-7-3-5-8-4-2-6-11(8,9)10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIOLHULYAJXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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